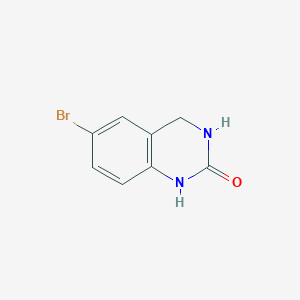

6-Bromo-3,4-dihydroquinazolin-2(1H)-one

Description

BenchChem offers high-quality 6-Bromo-3,4-dihydroquinazolin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-3,4-dihydroquinazolin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-3,4-dihydro-1H-quinazolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O/c9-6-1-2-7-5(3-6)4-10-8(12)11-7/h1-3H,4H2,(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPMQSNAFKKEZAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)Br)NC(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30735570 |

Source

|

| Record name | 6-Bromo-3,4-dihydroquinazolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246765-38-7 |

Source

|

| Record name | 6-Bromo-3,4-dihydroquinazolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Bromo-3,4-dihydroquinazolin-2(1H)-one chemical properties

An In-depth Technical Guide to the Chemical Properties of 6-Bromo-3,4-dihydroquinazolin-2(1H)-one

Foreword: The Quinazolinone Core in Modern Chemistry

The quinazolinone scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities.[1][2] This privileged structure, a fusion of benzene and pyrimidinone rings, serves as the foundation for numerous therapeutic agents, demonstrating activities ranging from anticancer and antiviral to anti-inflammatory and anticonvulsant.[1][2] Within this vital class of compounds, 6-Bromo-3,4-dihydroquinazolin-2(1H)-one emerges as a particularly valuable synthetic intermediate. Its strategic bromination provides a reactive handle for further molecular elaboration, enabling chemists to explore structure-activity relationships and develop novel drug candidates. This guide offers a comprehensive exploration of the chemical properties, synthesis, and reactivity of this key building block, tailored for researchers and scientists in the field of drug discovery and development.

Core Physicochemical and Structural Properties

6-Bromo-3,4-dihydroquinazolin-2(1H)-one is a solid, heterocyclic compound whose properties are defined by its fused ring system and halogen substituent. A summary of its key identifiers and computed properties is presented below.

| Property | Value | Source |

| IUPAC Name | 6-bromo-3,4-dihydro-1H-quinazolin-2-one | PubChem[3] |

| CAS Number | 1246765-38-7 | Xidianti[4] |

| Molecular Formula | C₈H₇BrN₂O | PubChem[3] |

| Molecular Weight | 227.06 g/mol | Calculated |

| Monoisotopic Mass | 225.97418 Da | PubChem[3] |

| Predicted XlogP | 1.2 | PubChem[3] |

| Predicted TPSA | 41.57 Ų | ChemScene[5] |

| Hydrogen Bond Donors | 2 | ChemScene[5] |

| Hydrogen Bond Acceptors | 2 | ChemScene[5] |

Note: Some properties are predicted via computational models and should be confirmed experimentally.

The structure features a dihydro-quinazolinone core, where the bromine atom is positioned on the benzene ring, influencing the molecule's electronic properties and reactivity.

Caption: Chemical structure of 6-Bromo-3,4-dihydroquinazolin-2(1H)-one.

Synthesis and Mechanistic Insight

The synthesis of quinazolinone derivatives often involves the cyclization of substituted anthranilic acids or their corresponding amides. A prevalent and efficient method for preparing the 6-bromo variant starts with 2-amino-5-bromobenzoic acid.

Synthetic Pathway Overview

A common synthetic approach involves a two-step process: first, the formation of an intermediate benzoxazinone, followed by reaction with an amine source to yield the desired dihydroquinazolinone. A related synthesis of a derivative, 6-bromo-2-methylquinazolin-4(3H)-one, involves refluxing 2-amino-5-bromobenzoic acid with acetic anhydride.[6] This general principle can be adapted. For the title compound, a reaction with a source of ammonia or a protected amine followed by cyclization is a viable route.

Caption: Generalized synthetic workflow for 6-bromo-quinazolinone synthesis.

Exemplary Experimental Protocol

This protocol is a representative method based on established chemical principles for quinazolinone synthesis.[7]

-

Step 1: Formation of 6-Bromo-2-phenyl-1,3,4-benzoxazinone. To a solution of 5-bromoanthranilic acid (1 equivalent) in a suitable solvent like pyridine, add benzoyl chloride (1.1 equivalents) dropwise. Heat the mixture under reflux for approximately 4 hours.[7] The rationale here is the acylation of the amino group, followed by an intramolecular cyclization (dehydration) to form the benzoxazinone ring.

-

Step 2: Conversion to the Dihydroquinazolinone. The isolated benzoxazinone intermediate (1 equivalent) is then reacted with a source of ammonia, such as ammonium acetate or by bubbling ammonia gas through the solution, in a solvent like glacial acetic acid. The mixture is refluxed for several hours. This step involves the nucleophilic attack of ammonia on the carbonyl group, leading to ring-opening, followed by recyclization to form the more stable quinazolinone ring system.

-

Work-up and Purification. After cooling, the reaction mixture is poured into crushed ice to precipitate the product. The solid is collected by filtration, washed with water to remove any residual acid and salts, and then dried. Recrystallization from a suitable solvent like ethanol is performed to obtain the purified 6-Bromo-3,4-dihydroquinazolin-2(1H)-one.

This self-validating system relies on the distinct physical properties (e.g., melting point) and spectral data of the intermediates and final product to confirm successful transformation at each stage.

Spectral Characterization

Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of 6-Bromo-3,4-dihydroquinazolin-2(1H)-one. The expected spectral data are summarized below, based on the analysis of similar quinazolinone structures.[8][9]

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons on the bromo-substituted ring appearing as doublets and doublets of doublets in the δ 7.0-8.0 ppm region. - Two distinct singlets (or broad singlets) for the two N-H protons. - A singlet for the CH₂ group (methylene protons) around δ 4.0-4.5 ppm.[8] |

| ¹³C NMR | - Carbonyl carbon (C=O) signal around δ 160-165 ppm.[8] - Aromatic carbons in the δ 110-150 ppm range, with the carbon bearing the bromine (C-Br) appearing at the lower end of this range. - Methylene carbon (CH₂) signal around δ 35-45 ppm.[8] |

| IR (cm⁻¹) | - N-H stretching vibrations appearing as one or two bands in the 3200-3400 cm⁻¹ region. - Carbonyl (C=O) stretching of the cyclic amide (lactam) around 1650-1690 cm⁻¹. - C-Br stretching in the fingerprint region, typically below 700 cm⁻¹. |

| Mass Spec. | - A characteristic pair of molecular ion peaks [M]⁺ and [M+2]⁺ with an approximate 1:1 intensity ratio, confirming the presence of one bromine atom. |

Reactivity and Synthetic Potential

The chemical reactivity of 6-Bromo-3,4-dihydroquinazolin-2(1H)-one is dictated by its constituent functional groups: the secondary amines, the cyclic amide, the electron-deficient aromatic ring, and the C-Br bond.

Caption: Key reactive sites on the 6-bromo-quinazolinone scaffold.

-

N-Alkylation/Arylation: The two nitrogen atoms (N1 and N3) are nucleophilic and can be readily alkylated or arylated using appropriate electrophiles under basic conditions. This allows for the introduction of diverse substituents to modulate the compound's steric and electronic properties.

-

Palladium-Catalyzed Cross-Coupling: The bromine atom at the C6 position is the most versatile functional group for synthetic diversification. It serves as an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions. This enables the facile introduction of new carbon-carbon and carbon-heteroatom bonds, providing access to a vast chemical space for drug discovery.

-

Aromatic Substitution: The existing substituents on the benzene ring will direct any further electrophilic aromatic substitution reactions, although the ring is generally deactivated by the bromine and the quinazolinone system.

Applications in Drug Discovery

The true value of 6-Bromo-3,4-dihydroquinazolin-2(1H)-one lies in its role as a scaffold and intermediate in the synthesis of biologically active molecules. The broader quinazolinone class has been extensively investigated for various therapeutic applications.[2]

-

Anticancer Agents: Many quinazolinone derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.[8][10] They often act by inhibiting key enzymes involved in cell proliferation, such as tyrosine kinases (e.g., EGFR) or by disrupting microtubule polymerization.[8][10] The 6-bromo substituent can be a key pharmacophoric feature or a handle to attach other functional groups to enhance potency and selectivity.

-

Antiviral and Antimicrobial Agents: The quinazolinone core is present in compounds with reported antiviral and antimicrobial activities.[11] The ability to easily modify the 6-position allows for the optimization of these properties.

-

CNS-Active Agents: Due to their rigid structure and ability to be functionalized, quinazolinones have been explored for activity in the central nervous system, including as anticonvulsant agents.

Safety and Handling

GHS Hazard Classification (Anticipated):

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[14]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[14]

-

Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[14]

-

Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[14]

Caption: Summary of essential safety precautions.

Recommended Handling Procedures:

-

Always handle the compound in a well-ventilated chemical fume hood.[15]

-

Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[14][15]

-

Avoid formation of dust and aerosols.[15]

-

Wash hands thoroughly after handling.[16]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[15]

Conclusion

6-Bromo-3,4-dihydroquinazolin-2(1H)-one is more than a simple chemical compound; it is a versatile platform for innovation in medicinal chemistry. Its well-defined physicochemical properties, accessible synthetic routes, and, most importantly, its strategically placed bromine atom make it an invaluable tool for researchers. The ability to leverage this reactive site through modern synthetic methodologies like palladium cross-coupling opens the door to countless novel derivatives. As the quest for new and more effective therapeutic agents continues, the intelligent application of such foundational building blocks will remain paramount to the success of drug discovery programs.

References

-

6-Bromo-3,4-dihydroquinolin-2(1H)-one - PubChem. (URL: [Link])

-

Emami, L., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. National Institutes of Health (NIH). (URL: [Link])

-

Synthesis of some 6-bromo quinazolinone derivatives for their pharamcological activities. (URL: [Link])

-

One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

-

IR spectrum of 6-Bromo-2-(4'-methoxyphenyl)-1, 3-dihydroquinoline-4-one (6e). (URL: [Link])

-

2(1H)-quinazolinone, 6-bromo-3,4-dihydro-3-methyl- - Spectrum. (URL: [Link])

-

6-bromo-3,4-dihydroquinazolin-2(1h)-one - PubChemLite. (URL: [Link])

-

6-bromo-4-phenyl-1,2-dihydroquinazolin-2-one - Safety Data Sheet - Aaron Chemicals. (URL: [Link])

-

Desroses, M., Scobie, M., & Helleday, T. A new concise synthesis of 2,3-dihydroquinazolin-4(1H)-ones derivatives. New Journal of Chemistry. (URL: [Link])

-

6-Bromo-1,3-dimethyl-3,4-dihydroquinazolin-2(1H)-one - SpectraBase. (URL: [Link])

-

An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. ACG Publications. (URL: [Link])

-

6- BROMO -3,4- DIHYDRO -1H- QUINOLIN-2- ONE - IndiaMART. (URL: [Link])

-

Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors - PubMed. (URL: [Link])

-

6-Bromo-3,4-dihydroquinazolin-2(1H)-one - Xidianti Experimental. (URL: [Link])

-

Synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. SciSpace. (URL: [Link])

-

2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. RSC Publishing. (URL: [Link])

-

6-Bromo-1,2,3,4-tetrahydroquinolin-4-one - PubChem. (URL: [Link])

-

6-Bromo-4-hydroxyquinolin-2(1H)-one - PubChem. (URL: [Link])

Sources

- 1. 6-bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one (328956-24-7) for sale [vulcanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. PubChemLite - 6-bromo-3,4-dihydroquinazolin-2(1h)-one (C8H7BrN2O) [pubchemlite.lcsb.uni.lu]

- 4. 6-Bromo-3,4-dihydroquinazolin-2(1H)-one - 羰基化合物 - 西典实验 [seedior.com]

- 5. chemscene.com [chemscene.com]

- 6. 6-BROMO-2-METHYL-3,4-DIHYDROQUINAZOLIN-4-ONE | 5426-59-5 [chemicalbook.com]

- 7. scispace.com [scispace.com]

- 8. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. acgpubs.org [acgpubs.org]

- 10. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. 6-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one [cymitquimica.com]

- 12. 6-Bromo-1,2,3,4-tetrahydroquinolin-4-one | C9H8BrNO | CID 759447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 6-Bromo-4-hydroxyquinolin-2(1H)-one | C9H6BrNO2 | CID 54689446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. aaronchem.com [aaronchem.com]

- 15. chemicalbook.com [chemicalbook.com]

- 16. fishersci.com [fishersci.com]

Physicochemical characteristics of 6-Bromo-3,4-dihydroquinazolin-2(1H)-one

An In-Depth Technical Guide to the Physicochemical Characteristics of 6-Bromo-3,4-dihydroquinazolin-2(1H)-one

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical characteristics of 6-bromo-3,4-dihydroquinazolin-2(1H)-one. While this specific molecule is a discrete chemical entity, its detailed experimental data is not extensively documented in publicly accessible literature. Therefore, this guide pivots to a more instructive role, detailing the standard, industry-accepted methodologies for determining these critical parameters. By focusing on the causality behind experimental choices and presenting self-validating protocols, this document serves as a robust resource for researchers, scientists, and drug development professionals engaged in the characterization of this and related novel chemical entities. We will explore the determination of melting point, solubility, pKa, and lipophilicity (logP), alongside spectroscopic characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Introduction: The Quinazolinone Scaffold in Medicinal Chemistry

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds. Derivatives of this heterocyclic system are known to exhibit diverse pharmacological activities, including but not limited to anticancer, antiviral, and antiproliferative effects. The introduction of a bromine atom at the 6-position of the 3,4-dihydroquinazolin-2(1H)-one structure can significantly influence its electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological activity and pharmacokinetic profile. A thorough understanding of the physicochemical properties of 6-bromo-3,4-dihydroquinazolin-2(1H)-one is, therefore, a prerequisite for its rational development in any research and development pipeline.

Molecular and Structural Data

A foundational step in the characterization of any compound is the confirmation of its basic molecular and structural properties.

| Property | Value |

| Compound Name | 6-Bromo-3,4-dihydroquinazolin-2(1H)-one |

| Molecular Formula | C₈H₇BrN₂O |

| Molecular Weight | 227.06 g/mol |

| Chemical Structure |

Note: The molecular weight of the N-methylated analog, 6-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one, is 241.08 g/mol [1].

Core Physicochemical Properties: Measurement and Rationale

The following sections detail the experimental protocols for determining the key physicochemical properties of a solid organic compound like 6-bromo-3,4-dihydroquinazolin-2(1H)-one.

Melting Point

Importance: The melting point is a fundamental physical property that provides a preliminary indication of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid, while impurities tend to depress and broaden the melting range[2].

Experimental Protocol: Capillary Method using a Mel-Temp Apparatus

-

Sample Preparation:

-

Ensure the sample is completely dry and finely powdered. This can be achieved by grinding a small amount of the crystalline solid in a mortar and pestle.

-

Take a capillary tube and seal one end by briefly holding it in the flame of a Bunsen burner[3].

-

Pack the powdered sample into the capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface[3][4].

-

-

Apparatus Setup:

-

Insert the packed capillary tube into one of the sample slots of the Mel-Temp apparatus.

-

Place a calibrated thermometer in the designated holder.

-

-

Measurement:

-

Turn on the apparatus and set an initial rapid heating rate to approximate the melting point.

-

Once the approximate range is known, allow the apparatus to cool and repeat the measurement with a fresh sample.

-

When approaching the expected melting point, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium[2].

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid phase has liquefied (T2). The melting range is reported as T1-T2[4].

-

Caption: Workflow for Melting Point Determination.

Solubility

Importance: Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. Poor solubility can be a major hurdle in drug development, leading to unreliable in vitro assay results and poor in vivo performance[5][6]. Kinetic solubility is often measured in early discovery for high-throughput screening, while thermodynamic solubility provides a more accurate measure for lead optimization[7].

Experimental Protocol: Kinetic Solubility Assay by Nephelometry

This method is suitable for high-throughput screening to quickly assess the solubility of a compound from a DMSO stock solution.

-

Stock Solution Preparation:

-

Prepare a 10 mM stock solution of 6-bromo-3,4-dihydroquinazolin-2(1H)-one in 100% DMSO[8].

-

-

Assay Plate Preparation:

-

In a 96-well microtiter plate, dispense a small volume (e.g., 5 µL) of the DMSO stock solution into each well[8].

-

Add an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to each well to achieve the desired final compound concentration, ensuring the final DMSO concentration is low (e.g., 2%)[5][8].

-

-

Incubation and Measurement:

-

Mix the contents of the plate thoroughly.

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with gentle shaking[8].

-

Measure the light scattering in each well using a nephelometer. The intensity of scattered light is proportional to the amount of undissolved precipitate[6][8].

-

-

Data Analysis:

-

The solubility is determined as the concentration at which a significant increase in light scattering is observed compared to controls.

-

Caption: Kinetic Solubility Assay Workflow.

Acid Dissociation Constant (pKa)

Importance: The pKa value dictates the extent of ionization of a compound at a given pH. This is crucial as the ionization state affects a molecule's solubility, permeability across biological membranes, and binding to its target protein.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly precise method for determining pKa values[9][10].

-

System Calibration:

-

Calibrate the pH meter using standard aqueous buffers of known pH (e.g., pH 4, 7, and 10)[11].

-

-

Sample Preparation:

-

Accurately weigh and dissolve the compound in a suitable solvent (e.g., water or a water/co-solvent mixture for poorly soluble compounds) to a known concentration (e.g., 1 mM)[11].

-

Maintain a constant ionic strength in the solution using an inert salt like 0.15 M KCl[11].

-

If necessary, adjust the initial pH of the solution to the acidic or basic end of the titration range with a small amount of strong acid (e.g., HCl) or strong base (e.g., NaOH).

-

-

Titration:

-

Immerse the calibrated pH electrode into the sample solution, which is continuously stirred.

-

Add small, precise volumes of a standardized titrant (e.g., 0.1 M NaOH if titrating an acid) and record the pH after each addition, allowing the reading to stabilize[11].

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added to generate a titration curve.

-

The pKa corresponds to the pH at the half-equivalence point. More accurately, it can be determined from the inflection point of the first derivative of the titration curve[12].

-

Caption: Potentiometric Titration Workflow for pKa.

Lipophilicity (logP)

Importance: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key predictor of its absorption, distribution, metabolism, and excretion (ADME) properties. The partition coefficient (P), typically expressed as its logarithm (logP), measures the ratio of the concentration of a compound in a nonpolar solvent (usually n-octanol) to its concentration in an aqueous solvent (water or buffer) at equilibrium.

Experimental Protocol: Shake-Flask Method

The shake-flask method is the "gold standard" for logP determination[13][14].

-

Phase Preparation:

-

Pre-saturate n-octanol with an aqueous buffer (e.g., PBS, pH 7.4) and vice-versa by shaking them together for 24 hours and then allowing the phases to separate[15]. This ensures that the two phases are in equilibrium before the experiment begins.

-

-

Partitioning:

-

Dissolve a known amount of the compound in one of the pre-saturated phases.

-

Combine the two phases in a vessel at a known volume ratio.

-

Shake the vessel vigorously for a set period (e.g., 1-3 hours) to allow the compound to partition between the two phases and reach equilibrium.

-

-

Phase Separation and Analysis:

-

Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.

-

Carefully withdraw an aliquot from each phase.

-

Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

-

Calculation:

-

Calculate logP using the following formula: logP = log₁₀ ( [Concentration in n-octanol] / [Concentration in aqueous phase] )

-

Caption: Shake-Flask Method for logP Determination.

Spectroscopic Characterization Protocols

Structural elucidation and confirmation are achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Importance: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, allowing for unambiguous structure determination. ¹H NMR gives information on the number, environment, and connectivity of protons, while ¹³C NMR provides information on the carbon skeleton.

Protocol for ¹H and ¹³C NMR Acquisition

-

Sample Preparation:

-

Spectrometer Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution[18].

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse program. Key parameters include the spectral width, acquisition time, and relaxation delay. Typically, 16-64 scans are sufficient.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm) or an internal standard like TMS (0.00 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30)[17].

-

A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C[17]. A relaxation delay of 2 seconds is typically used[17].

-

Process and reference the spectrum similarly to the ¹H spectrum (e.g., DMSO-d₆ at 39.52 ppm).

-

Infrared (IR) Spectroscopy

Importance: IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of chemical bonds.

Protocol for Attenuated Total Reflectance (ATR)-IR Spectroscopy

ATR is a modern, convenient method for obtaining IR spectra of solid samples with minimal preparation[19][20].

-

Background Measurement:

-

Ensure the ATR crystal (typically diamond) is clean.

-

Take a background spectrum of the empty crystal. The instrument will automatically subtract this from the sample spectrum[21].

-

-

Sample Measurement:

-

Spectrum Acquisition:

-

Acquire the IR spectrum. The typical range is 4000-400 cm⁻¹.

-

After measurement, clean the crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft cloth[21].

-

Mass Spectrometry (MS)

Importance: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns[23][24].

Protocol for Electrospray Ionization (ESI)-MS

ESI is a soft ionization technique suitable for polar, medium-sized organic molecules.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

-

Infusion and Ionization:

-

The sample solution is introduced into the ESI source via direct infusion or through an HPLC system.

-

A high voltage is applied to the liquid, causing it to form a fine spray of charged droplets. As the solvent evaporates, ions of the analyte are released.

-

-

Mass Analysis and Detection:

-

The generated ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

The detector records the abundance of ions at each m/z value.

-

-

Data Interpretation:

-

The resulting mass spectrum will show a peak corresponding to the molecular ion (e.g., [M+H]⁺ for positive ion mode or [M-H]⁻ for negative ion mode). The m/z of this peak provides the molecular weight of the compound. The presence of bromine will be indicated by a characteristic isotopic pattern ([M]⁺ and [M+2]⁺ peaks of nearly equal intensity).

-

Conclusion

References

-

Comer, J. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-13. [Link]

-

Ciura, K., Dziomba, S., & Nowak, P. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

-

Cambridge MedChem Consulting. (n.d.). LogP/D. [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Melting point determination. [Link]

-

Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide. [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

Batyrova, K. (2021). LogP / LogD shake-flask method. protocols.io. [Link]

-

Faculty of Science, University of Basrah. (2021). experiment (1) determination of melting points. [Link]

-

Batyrova, K. (2021). LogP / LogD shake-flask method v1. ResearchGate. [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. [Link]

-

Clarion University, Science in Motion. (n.d.). Determination of Melting Point. [Link]

-

De Robertis, L., & Ràfols, C. (2000). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education, 77(7), 924. [Link]

-

Acar, E. T., & Ozer, D. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

-

Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

-

Oum, K., & Vermeir, M. (2013). Development of Methods for the Determination of pKa Values. Molecules, 18(8), 9570-9590. [Link]

-

Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. YouTube. [Link]

-

Jigs Chemical Limited. (n.d.). 6- BROMO -3,4- DIHYDRO -1H- QUINOLIN-2- ONE. IndiaMART. [Link]

-

Studylib. (n.d.). Summary of the assay method for the determination kinetic solubility. [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. [Link]

-

Zhang, L., et al. (2020). In-House Standard Method for Molecular Characterization of Dissolved Organic Matter by FT-ICR Mass Spectrometry. Analytical Chemistry, 92(15), 10343-10351. [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. [Link]

-

Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. [Link]

-

Gammadata. (n.d.). Tips for ATR Sampling. [Link]

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. [Link]

- Supporting Information for a scientific publication. (n.d.). Provided by a search result, specific source not fully identifiable.

-

Nichols, L. (2021, October 9). IR with ATR Method. YouTube. [Link]

-

Martin, G. E. (2018). Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation (pp. 45-67). Royal Society of Chemistry. [Link]

-

ChemBK. (n.d.). 6-bromo-3-hydroxy-2-phenyl-3,4-dihydroquinazolin-4-one. [Link]

-

Sincere Chemicals. (n.d.). 6-Bromo-3,4-dihydroquinazolin-2(1H)-one. [Link]

-

University of Colorado Boulder, Department of Chemistry and Biochemistry. (n.d.). NMR Spectrum Acquisition. [Link]

-

Cody, G. D., & Alexander, C. M. (2004). Solid-state (1H and 13C) nuclear magnetic resonance spectroscopy of insoluble organic residue in the Murchison meteorite: A self-consistent quantitative analysis. Geochimica et Cosmochimica Acta, 68(10), 2265-2279. [Link]

-

PubChem. (n.d.). 6-Bromo-1,2,3,4-tetrahydroquinolin-4-one. [Link]

-

eCampusOntario Pressbooks. (n.d.). 29.7 Mass Spectrometry (MS). In Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]

-

HSC Chemistry. (n.d.). Understanding Mass Spectrometry for Organic Compound Analysis. [Link]

-

Fiveable. (n.d.). 1.3 Mass spectrometry (MS). In Organic Chemistry II. [Link]

-

Reddy, C. R., et al. (2015). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. ACG Publications. [Link]

- Abraham, R. J., & Mobli, M. (2008). Basic 1H- and 13C-NMR Spectroscopy. John Wiley & Sons.

-

Bruker. (n.d.). 13-C NMR Protocol for beginners AV-400. [Link]

-

PubChem. (n.d.). 6-Bromo-1,2,3,4-tetrahydroquinoline. [Link]

-

Desroses, M., Scobie, M., & Helleday, T. (2013). A new concise synthesis of 2,3-dihydroquinazolin-4(1H)-ones derivatives. New Journal of Chemistry, 37(11), 3564-3567. [Link]

-

The Chemistry Student. (2021, February 14). Mass Spectrometry: Organic Analysis (Fragment Ion Peaks and M+1 peak). YouTube. [Link]

-

Patel, D. R., & Patel, K. C. (2011). Synthesis of some 6-bromo quinazolinone derivatives for their pharamcological activities. International Journal of Pharmacy and Pharmaceutical Sciences, 3(Suppl 5), 128-132. [Link]

-

ChemRxiv. (2022). Discovery and SAR Exploration of Novel Nanomolar 3,4-dihydroquinazolin-2(1H)-one Non-Nucleoside Reverse Transcriptase Inhibitor. [Link]

Sources

- 1. 6-bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one (328956-24-7) for sale [vulcanchem.com]

- 2. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. byjus.com [byjus.com]

- 5. charnwooddiscovery.com [charnwooddiscovery.com]

- 6. Aqueous Solubility Assay - Enamine [enamine.net]

- 7. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 15. LogP / LogD shake-flask method [protocols.io]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. books.rsc.org [books.rsc.org]

- 19. agilent.com [agilent.com]

- 20. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 21. m.youtube.com [m.youtube.com]

- 22. gammadata.se [gammadata.se]

- 23. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 24. fiveable.me [fiveable.me]

A Technical Guide to 6-Bromo-3,4-dihydroquinazolin-2(1H)-one and Its Analogs: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Chemical Landscape of a Niche Scaffold

The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its rigid, bicyclic framework provides a versatile platform for introducing a variety of substituents, enabling the fine-tuning of pharmacological activity. Within this broad class of compounds, the 6-bromo-3,4-dihydroquinazolin-2(1H)-one core represents a synthetically accessible and functionally intriguing starting point for drug discovery programs.

However, a critical point of clarification is necessary for the discerning researcher. While the chemical name "6-Bromo-3,4-dihydroquinazolin-2(1H)-one" is unambiguous in its structure, a dedicated and verified CAS (Chemical Abstracts Service) number for this specific N1- and N3-unsubstituted compound is not consistently reported across major chemical databases. Often, searches for this compound lead to its various substituted analogs. This guide will therefore address this ambiguity by focusing on a well-characterized and commercially available analog, 6-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one (CAS: 328956-24-7) , as a representative example. The synthetic principles and potential applications discussed herein are broadly applicable to the parent compound and provide a solid foundation for researchers working with this chemical series.

Physicochemical and Structural Characteristics

The introduction of a bromine atom at the 6-position and the saturation of the pyrimidine ring significantly influence the electronic and conformational properties of the quinazolinone core. These features are critical for its interaction with biological targets. The properties of the representative analog, 6-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one, are summarized below.

| Property | Value | Source |

| CAS Number | 328956-24-7 | [1][2][3] |

| Molecular Formula | C₉H₉BrN₂O | [1][2] |

| Molecular Weight | 241.08 g/mol | [1][2] |

| IUPAC Name | 6-bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one | [2] |

| SMILES | CN1CC2=C(C=CC(=C2)Br)NC1=O | [1] |

| Physical State | Solid | |

| Purity | Typically ≥95% |

Synthesis and Mechanistic Considerations

The synthesis of 6-bromo-3,4-dihydroquinazolin-2(1H)-ones generally proceeds through a cyclization reaction involving a substituted anthranilic acid derivative. The choice of starting materials and reaction conditions can be adapted to yield various analogs.

General Synthetic Workflow

A common and reliable method for constructing the 6-bromo-3,4-dihydroquinazolin-2(1H)-one core involves the reaction of a 5-bromoanthranilic acid derivative with a source of the C2 carbon and N3 nitrogen. The workflow is conceptually straightforward, allowing for modular assembly.

Caption: Generalized synthetic workflow for the 6-bromo-3,4-dihydroquinazolin-2(1H)-one scaffold.

Exemplary Protocol: Synthesis of 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one

Objective: To synthesize the key intermediate, 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one, which can be further modified.

Materials:

-

5-bromoanthranilic acid

-

Phenyl isothiocyanate

-

Triethylamine

-

Absolute ethanol

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-bromoanthranilic acid (10 mmol) in absolute ethanol (30 mL).

-

Addition of Reagents: To the stirred solution, add phenyl isothiocyanate (15 mmol) followed by triethylamine (2 mL).

-

Reflux: Heat the reaction mixture to reflux at 65°C for 20 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Isolation of Product: Upon completion, cool the reaction mixture. The product will precipitate out of the solution.

-

Purification: Filter the solid residue and recrystallize it from ethanol to yield the pure 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one.[4]

Causality and Experimental Choices:

-

5-Bromoanthranilic Acid: This starting material provides the benzene ring and the bromine substituent at the desired position.

-

Phenyl Isothiocyanate: This reagent serves as the source for both the C2 carbon and the N3-phenyl group in the quinazolinone ring.

-

Triethylamine: A non-nucleophilic base is used to facilitate the reaction, likely by deprotonating the carboxylic acid and amino groups of the anthranilic acid.

-

Ethanol as Solvent: Ethanol is a suitable polar protic solvent for this condensation reaction, and its boiling point allows for a controlled reflux temperature.

Applications in Drug Discovery and Medicinal Chemistry

The quinazolinone core is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1] The presence of the bromo substituent at the 6-position offers a handle for further chemical modifications through cross-coupling reactions, allowing for the exploration of a diverse chemical space.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of quinazolinone derivatives.[4] Some have been shown to act as inhibitors of key signaling molecules in cancer cells. For instance, certain 6-bromo quinazoline derivatives have been designed and synthesized as potential cytotoxic agents.[4] A recent study reported the synthesis of a series of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives that exhibited significant antiproliferative activity against MCF-7 (breast cancer) and SW480 (colon cancer) cell lines.[4]

Caption: Putative mechanism of action for anticancer quinazolinone derivatives.

Other Potential Therapeutic Applications

The versatility of the quinazolinone scaffold extends beyond oncology. Derivatives have been investigated for a wide array of pharmacological activities, including:

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling 6-bromo-3,4-dihydroquinazolin-2(1H)-one and its analogs. Based on data for related compounds, the following hazards may be present:

-

Harmful if swallowed

-

Causes skin irritation

-

Causes serious eye irritation

-

May cause respiratory irritation

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of accidental exposure, follow standard first-aid procedures and seek medical attention if necessary.

Conclusion and Future Directions

6-Bromo-3,4-dihydroquinazolin-2(1H)-one and its analogs represent a promising class of compounds for drug discovery and development. While the specific parent compound requires further characterization and a definitive CAS assignment, the established chemistry and diverse biological activities of its derivatives underscore the potential of this scaffold. Future research in this area will likely focus on the synthesis of novel analogs through diversification at the N1, N3, and C6 positions, followed by comprehensive pharmacological evaluation to identify lead compounds for various therapeutic targets.

References

-

Alichem. 6-bromo-3-methyl-3,4-dihydro-2(1H)-quinazolinone, 95% Purity, C9H9BrN2O, 100 mg. [Link]

-

SciSpace. Synthesis of some 6-bromo quinazolinone derivatives for their pharamcological activities. [Link]

-

Emami, L., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. National Institutes of Health. [Link]

-

PubChem. 6-Bromo-1,2,3,4-tetrahydroisoquinoline. [Link]

-

SciSpace. synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. [Link]

-

PubChem. 6-Bromo-3,4-dihydroquinolin-2(1H)-one. [Link]

-

PubChemLite. 6-bromo-3,4-dihydroquinazolin-2(1h)-one. [Link]

Sources

- 1. 6-bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one (328956-24-7) for sale [vulcanchem.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. calpaclab.com [calpaclab.com]

- 4. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Biological activity of 6-Bromo-3,4-dihydroquinazolin-2(1H)-one

The 6-bromo-quinazolinone scaffold is a highly validated and therapeutically significant structure in modern drug discovery. Derivatives built upon this core have consistently demonstrated potent biological activities, most notably as anticancer agents through the inhibition of critical protein kinases like EGFR and VEGFR. [2][5][8]Furthermore, emerging evidence highlights their potential as valuable leads for developing new anti-inflammatory and antimicrobial drugs. [1][11] While the collective data on its derivatives are compelling, there remains a significant opportunity to investigate the biological profile of the parent compound, 6-Bromo-3,4-dihydroquinazolin-2(1H)-one, itself. Characterizing its intrinsic activity could provide a crucial baseline for future structure-activity relationship (SAR) studies. Future research should focus on synthesizing novel, diverse libraries of these derivatives and screening them against a wider range of biological targets. The application of computational methods, such as molecular docking and dynamics simulations, will be instrumental in rationally designing next-generation inhibitors with enhanced potency, selectivity, and improved drug-like properties. [3]

References

- Vulcanchem. 6-bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one.

- Frontiers. Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. (2022-11-16).

- MDPI. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023-03-28).

- ResearchGate. Synthesis of some 6-bromo quinazolinone derivatives for their pharamcological activities.

- CymitQuimica. 6-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one.

- ChemicalBook. 6-BROMO-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE synthesis.

- PubMed Central. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024-02-16).

- MDPI. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms.

- ResearchGate. exploring the protein kinase inhibitory activity of quinazolines as anticancer agents: fda-approved drugs and promising reported compounds. (2025-05-27).

- National Institutes of Health. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024-07-04).

- BenchChem. A Comparative Analysis of the Biological Activities of 6-Bromo-Quinazoline Derivatives and 6-Bromo-1-methylquinolin-4(1H)-one.

- National Institutes of Health. Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. (2022-12-05).

- SciSpace. synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities.

- Medires. Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h).

- ResearchGate. Antifungal bioactivity of 6-bromo-4-ethoxyethylthio quinazoline. (2025-08-06).

- SCIREA. Fusion and Anti–inflammatory Activity of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H). (2025-12-01).

- SCIREA. Fusion and Anti–inflammatory Activity of 6-bromo-2-(o- aminophenyl)-3-amino-Quinazolin-4(3H). (2025-12-01).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. mediresonline.org [mediresonline.org]

- 10. researchgate.net [researchgate.net]

- 11. Fusion and Anti–inflammatory Activity of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one from 6-bromo,2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one. [scirea.org]

- 12. article.scirea.org [article.scirea.org]

An In-depth Technical Guide to 6-Bromo-3,4-dihydroquinazolin-2(1H)-one as a Potential EGFR Inhibitor

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis, in-vitro evaluation, and in-silico analysis of 6-Bromo-3,4-dihydroquinazolin-2(1H)-one as a potential inhibitor of the Epidermal Growth Factor Receptor (EGFR).

Introduction: The Rationale for Targeting EGFR with Quinazolinone Scaffolds

The Epidermal Growth Factor Receptor (EGFR) is a pivotal member of the receptor tyrosine kinase family, playing a crucial role in regulating essential cellular processes such as proliferation, differentiation, and survival.[1][2] Upon binding with its ligands, like the epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This event triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are fundamental for normal cell function.[3][4]

However, dysregulation of EGFR signaling, through overexpression or activating mutations, is a hallmark of various cancers, including non-small cell lung cancer (NSCLC), glioblastoma, and breast cancer.[1][5][6] This aberrant signaling leads to uncontrolled cell growth, proliferation, and metastasis, making EGFR a prime target for therapeutic intervention.[2][5]

The quinazoline core has emerged as a highly favorable scaffold in the development of novel EGFR inhibitors.[7][8] Its structural features allow for high-affinity binding to the ATP-binding site of the EGFR kinase domain, effectively competing with ATP and inhibiting the downstream signaling cascade.[7][9] This has led to the successful development and approval of several generations of quinazoline-based EGFR inhibitors, such as gefitinib and erlotinib.[8][9][10] The exploration of novel derivatives, such as 6-Bromo-3,4-dihydroquinazolin-2(1H)-one, is driven by the continuous search for compounds with improved potency, selectivity, and the ability to overcome acquired resistance mechanisms.[10]

The EGFR Signaling Cascade: A Visual Overview

The following diagram illustrates the central role of EGFR in activating key downstream pathways that drive tumorigenesis.

Caption: EGFR signaling pathways critical in cancer.

Synthesis of 6-Bromo-3,4-dihydroquinazolin-2(1H)-one

The synthesis of the target compound can be approached through a multi-step process starting from commercially available materials. The rationale for this synthetic route is its reliability and the use of well-established chemical transformations.

Experimental Protocol: Synthesis

Step 1: Synthesis of 5-Bromoanthranilic acid

-

Dissolve anthranilic acid in acetonitrile.

-

Add a solution of N-bromosuccinimide (NBS) in acetonitrile dropwise to the stirred solution at room temperature.

-

Continue stirring and monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, filter the resulting precipitate and wash with cold acetonitrile to yield 5-bromoanthranilic acid.[11]

Step 2: Synthesis of 6-Bromo-2-amino-3,4-dihydroquinazoline

This step involves a reductive cyclization. While several methods exist, a common approach involves the use of a reducing agent and a source of the C2 carbon and N1 nitrogen.

-

To a solution of 5-bromoanthranilic acid in a suitable solvent (e.g., ethanol), add a reducing agent such as stannous chloride (SnCl2).[12]

-

Introduce a source for the C2 and N1 atoms, such as formamide, and heat the mixture under reflux.[12][13]

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Step 3: Hydrolysis to 6-Bromo-3,4-dihydroquinazolin-2(1H)-one

-

Dissolve the 6-bromo-2-amino-3,4-dihydroquinazoline from the previous step in an aqueous acidic solution (e.g., dilute HCl).

-

Heat the solution to induce hydrolysis of the amino group to a carbonyl group.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and neutralize to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to obtain 6-Bromo-3,4-dihydroquinazolin-2(1H)-one.

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

In-Vitro Biological Evaluation: Assessing Inhibitory Potential

EGFR Kinase Inhibition Assay

The potency of 6-Bromo-3,4-dihydroquinazolin-2(1H)-one against EGFR is determined by measuring its ability to inhibit the phosphorylation of a substrate peptide by the EGFR kinase domain. A luminescence-based assay, such as the ADP-Glo™ Kinase Assay, is a robust method for this purpose.[14][15]

Experimental Protocol: EGFR Kinase Assay

-

Reagent Preparation:

-

Prepare a 2X solution of EGFR kinase in kinase reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT).[15]

-

Prepare a 2X solution of the substrate (e.g., Poly (Glu, Tyr)) and ATP in the same reaction buffer.[14]

-

Prepare serial dilutions of the test compound (6-Bromo-3,4-dihydroquinazolin-2(1H)-one) and a positive control (e.g., Gefitinib) in DMSO, then dilute further in the reaction buffer.

-

-

Kinase Reaction:

-

Add 5 µL of the 2X EGFR kinase solution to each well of a 384-well plate.[16]

-

Add 2.5 µL of the serially diluted compound or control to the respective wells.

-

Incubate for 30 minutes at room temperature to allow for compound binding to the enzyme.[16]

-

Initiate the kinase reaction by adding 2.5 µL of the 2X substrate/ATP solution.

-

Incubate for 60 minutes at room temperature.[15]

-

-

Signal Detection (ADP-Glo™ Protocol):

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the controls.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Cell-Based Antiproliferative Assay (MTT Assay)

The MTT assay assesses the cytotoxic or cytostatic effects of the compound on cancer cell lines overexpressing EGFR (e.g., A549 lung carcinoma, MCF-7 breast cancer). This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Experimental Protocol: MTT Assay

-

Cell Seeding:

-

Culture A549 or other suitable cancer cells in appropriate media.

-

Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of media.[17]

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of 6-Bromo-3,4-dihydroquinazolin-2(1H)-one in culture medium.

-

Remove the old media from the wells and add 100 µL of the media containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control.

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[17]

-

Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Absorbance Reading:

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition).

-

Anticipated In-Vitro Activity Data

The following table presents hypothetical, yet plausible, data for 6-Bromo-3,4-dihydroquinazolin-2(1H)-one based on the activities of similar quinazolinone derivatives found in the literature.[19][20][21][22]

| Compound | EGFR Kinase IC₅₀ (nM) | A549 GI₅₀ (µM) | MCF-7 GI₅₀ (µM) |

| 6-Bromo-3,4-dihydroquinazolin-2(1H)-one | 10 - 50 | 5 - 15 | 10 - 25 |

| Gefitinib (Reference) | 25.42 | 15.59 | >100 |

Note: These values are illustrative and require experimental validation.

In-Silico Analysis: Elucidating the Mechanism of Action

Molecular docking is a powerful computational tool used to predict the binding mode of a small molecule within the active site of a target protein. This provides valuable insights into the molecular interactions that drive inhibitory activity.[23][24]

Workflow for Molecular Docking

Caption: A typical workflow for molecular docking studies.

Molecular Docking Protocol

-

Protein Preparation:

-

Obtain the crystal structure of the EGFR kinase domain from the Protein Data Bank (PDB ID: 1M17, co-crystallized with erlotinib).[24]

-

Using molecular modeling software (e.g., PyMOL, Discovery Studio), prepare the protein by removing water molecules, co-crystallized ligands, and any other heteroatoms.[25]

-

Add polar hydrogens and assign appropriate charges to the protein atoms.

-

-

Ligand Preparation:

-

Draw the 2D structure of 6-Bromo-3,4-dihydroquinazolin-2(1H)-one and convert it to a 3D structure.

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.[26]

-

-

Docking Simulation:

-

Define the binding pocket (grid box) based on the position of the co-crystallized erlotinib in the original PDB file to ensure the docking is performed at the ATP-binding site.[24]

-

Use a docking program like AutoDock Vina to dock the prepared ligand into the defined binding site of the EGFR protein.[25]

-

-

Analysis:

-

Analyze the resulting docking poses based on their binding energy scores. The pose with the lowest binding energy is typically considered the most favorable.

-

Visualize the best docking pose to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, between the ligand and the amino acid residues of the EGFR active site.

-

Predicted Binding Mode and Structure-Activity Relationship (SAR)

Based on docking studies of similar quinazolinone inhibitors, 6-Bromo-3,4-dihydroquinazolin-2(1H)-one is expected to form crucial interactions within the EGFR active site.[20][27] The quinazolinone core is predicted to form a key hydrogen bond with the backbone nitrogen of Met793 in the hinge region. The bromo-substituent at the 6-position can potentially form halogen bonds or engage in hydrophobic interactions, which may enhance binding affinity and contribute to overall potency.[21][28]

Caption: Predicted interactions of the inhibitor in the EGFR active site.

Conclusion and Future Directions

This guide has outlined a comprehensive framework for the synthesis, in-vitro evaluation, and in-silico analysis of 6-Bromo-3,4-dihydroquinazolin-2(1H)-one as a potential EGFR inhibitor. The quinazolinone scaffold remains a highly promising starting point for the development of new anticancer agents. The proposed methodologies provide a clear path for researchers to validate the therapeutic potential of this specific compound.

Future work should focus on the experimental validation of the synthesized compound's activity against wild-type and clinically relevant mutant forms of EGFR (e.g., T790M, L858R).[7] Further optimization of the scaffold, guided by SAR and computational studies, could lead to the development of next-generation EGFR inhibitors with enhanced potency and improved pharmacological profiles.

References

-

Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PMC - NIH. [19][20][29]

-

Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - MDPI. [7][8][9]

-

EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - MDPI. [1]

-

EGFR signaling pathway as therapeutic target in human cancers - PubMed - NIH. [5]

-

Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. [16]

-

Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023? - Taylor & Francis Online. [3]

-

Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PubMed. [20]

-

Targeting the EGFR signaling pathway in cancer therapy - PMC - PubMed Central. [2]

-

Targeting the EGFR signaling pathway in cancer therapy - ResearchGate. [6]

-

Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - Semantic Scholar. [9]

-

Application Notes and Protocols for EGFR-IN-112 In Vitro Kinase Assay - Benchchem. [4]

-

Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PubMed Central. [21]

-

Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - Taylor & Francis Online. [22]

-

Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed. [8]

-

Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - ResearchGate. [10]

-

Optimization of a LanthaScreen Kinase assay for EGFR (ErbB1) L858R - Thermo Fisher Scientific. [30]

-

Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - Figshare.

-

Structure activity relationship for synthesised quinazolinone derivatives correlated with their cytotoxic activity. - ResearchGate. [28]

-

EGFR Kinase Enzyme System Application Note - Promega Corporation. [14]

-

EGFR Kinase Assay - Promega Corporation. [15]

-

MTT Assay Protocol for Cell Viability and Proliferation.

-

MTT assay protocol | Abcam.

-

MTT Cell Proliferation Assay - ATCC. [17]

-

Technical Support Center: Refining Molecular Docking of EG31 and EGFR - Benchchem. [26]

-

Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH.

-

The MTT Assay: A Valuable Tool for Measuring Cell Viability - Creative Diagnostics. [18]

-

Identification of New EGFR Inhibitors by Structure-Based Virtual Screening and Biological Evaluation - MDPI.

-

MOLECULAR DOCKING INVESTIGATION AND PHARMACOKINETIC PROPERTIES PREDICTION OF SOME ANILINOPYRIMIDINES ANALOGUES AS EGFR T790M TYROSINE KINASE INHIBITORS - Taylor & Francis.

-

Docking Study of EGFR inhibitor as Anticancer Agents - Impressions@MAHE. [23]

-

Unlocking the Potential of 6-Bromo-Quinazoline Derivatives: A Comparative Molecular Docking Guide - Benchchem. [27]

-

Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. [12]

-

Insights from the molecular docking analysis of EGFR antagonists - PMC - NIH. [24]

-

Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h).

-

synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities - SciSpace.

-

Synthesis of 6-iodo / bromo- 3-amino-2-methylquinazolin- 4 (3H)-ones by direct halogenation and their Schiff base derivatives - Semantic Scholar.

-

6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - NIH. [11]

-

Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H) - NIH. [13]

-

Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and the design of therapeutic agents - PMC - PubMed Central.

-

Computer-aided molecular modeling studies of some 2, 3-dihydro-[5][19] dioxino [2, 3-f] quinazoline derivatives as EGFRWT inhibit. [25]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. EGFR signaling pathway as therapeutic target in human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [PDF] Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. EGFR Kinase Enzyme System Application Note [worldwide.promega.com]

- 15. promega.com [promega.com]

- 16. rsc.org [rsc.org]

- 17. atcc.org [atcc.org]

- 18. creative-diagnostics.com [creative-diagnostics.com]

- 19. Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. tandfonline.com [tandfonline.com]

- 23. impressions.manipal.edu [impressions.manipal.edu]

- 24. Insights from the molecular docking analysis of EGFR antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 25. d-nb.info [d-nb.info]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. researchgate.net [researchgate.net]

- 29. Item - Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 30. documents.thermofisher.com [documents.thermofisher.com]

Harnessing the Halogen: A Technical Guide to the Structure-Activity Relationship of Bromo-Substituted Quinazolinones

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The quinazolinone scaffold is a cornerstone in medicinal chemistry, celebrated for its vast spectrum of pharmacological activities.[1][2] Its derivatives are integral to numerous therapeutic agents, including FDA-approved anticancer drugs like Gefitinib and Erlotinib.[1] The strategic introduction of halogen atoms, particularly bromine, onto this scaffold has proven to be a highly effective method for modulating and enhancing its biological efficacy. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of bromo-substituted quinazolinones, synthesizing technical data with field-proven insights. We will delve into the core synthesis strategies, explore the nuanced effects of bromine substitution on anticancer, antimicrobial, anticonvulsant, and anti-inflammatory activities, and provide detailed experimental protocols to support further research and development in this promising area of drug discovery.

Introduction: The Quinazolinone Core and the Power of Bromination

The quinazoline ring system, a fusion of benzene and pyrimidine rings, is a privileged scaffold in drug design, conferring a rigid and planar structure that facilitates interaction with various biological targets.[3][4] Quinazolinone derivatives exhibit a remarkable diversity of biological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.[2][5][6]

The modification of this core through halogenation is a classic medicinal chemistry strategy to enhance pharmacological profiles. Bromine, with its specific size, electronegativity, and lipophilicity, can significantly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to target proteins.[7] Structure-activity relationship studies have consistently shown that the position and nature of substituents on the quinazolinone ring are critical for its biological function, with bromine substitution at positions like C6 and C8 often leading to a marked increase in potency.[4][7] This guide will systematically dissect these relationships to provide a clear framework for future drug design.

Core Synthesis of Bromo-Substituted Quinazolinones

The foundational step in exploring the SAR of these compounds is their synthesis. A robust and versatile method for creating the 6-bromo-quinazolinone scaffold starts with 5-bromoanthranilic acid, which serves as a key precursor.[5][8][9] This starting material allows for the strategic introduction of various substituents at the 2 and 3 positions of the quinazolinone ring, enabling a systematic investigation of their impact on biological activity.

A common synthetic pathway involves the initial formation of a 6-bromo-3,1-benzoxazin-4-one intermediate, which is then reacted with a primary amine or other nucleophiles to yield the final 2,3-disubstituted 6-bromo-4(3H)-quinazolinone.[1][8]

Caption: General synthetic route for 6-bromo-quinazolinones.

Experimental Protocol: Synthesis of 6-Bromo-2-methyl-3-phenyl-4(3H)-quinazolinone

This protocol provides a representative example of the synthesis starting from 5-bromoanthranilic acid.

Step 1: Synthesis of 6-bromo-2-methyl-3,1-benzoxazin-4-one

-

A mixture of 5-bromoanthranilic acid (10 mmol) and acetic anhydride (20 mL) is refluxed for 3 hours.[8]

-

The reaction mixture is cooled, and the excess acetic anhydride is removed under reduced pressure.

-

The resulting solid is triturated with petroleum ether, filtered, and dried to yield the intermediate benzoxazinone.

Step 2: Synthesis of 6-Bromo-2-methyl-3-phenyl-4(3H)-quinazolinone

-

A mixture of 6-bromo-2-methyl-3,1-benzoxazin-4-one (10 mmol) and aniline (10 mmol) in glacial acetic acid (25 mL) is refluxed for 5 hours.

-

After cooling, the reaction mixture is poured into ice-cold water.

-

The precipitated solid is filtered, washed thoroughly with water, dried, and recrystallized from ethanol to afford the pure product.

-

The structure is confirmed using spectroscopic methods such as IR, ¹H-NMR, and Mass Spectroscopy.[1]

Structure-Activity Relationship (SAR) Across Therapeutic Areas

The therapeutic potential of bromo-substituted quinazolinones is diverse. The following sections explore the specific SAR for anticancer, antimicrobial, anticonvulsant, and anti-inflammatory activities.

Anticancer Activity: Targeting EGFR Signaling

A significant body of research highlights 6-bromo-4-quinazolinone derivatives as potent anticancer agents, primarily through the inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][8] EGFR is a critical regulator of cell proliferation and survival, and its dysregulation is a hallmark of many cancers.[8] By blocking the ATP-binding site of the EGFR kinase domain, these compounds inhibit downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells.[1][8]

Caption: Inhibition of the EGFR signaling pathway.

SAR Insights for Anticancer Activity:

-

Bromine at C6: The 6-bromo substitution is a common feature in many potent EGFR inhibitors.[8][10] It is believed to occupy a key hydrophobic pocket in the ATP-binding site of the receptor.

-

Substituents at C2 and C3: The nature of the groups at the C2 and C3 positions significantly influences activity. Small, lipophilic groups at C2 and substituted aryl rings at C3 are often favorable.[1][7]

-

Anilino Group at C4: For 4-aminoquinazoline derivatives, a 3-bromo-aniline moiety has been shown to result in potent EGFR inhibition.[10]

-

Electron-Withdrawing vs. Donating Groups: On ancillary phenyl rings, electron-withdrawing groups (e.g., -Cl, -Br) can enhance activity compared to electron-donating groups (e.g., -CH₃, -OCH₃).[1][10]

Table 1: Cytotoxic Activity of Bromo-Substituted Quinazolinones

| Compound ID | Substitution Pattern | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 8a | 6-Bromo, 2-Thio-aliphatic linker | MCF-7 (Breast) | 15.85 ± 3.32 | [1] |

| 8a | 6-Bromo, 2-Thio-aliphatic linker | SW480 (Colon) | 17.85 ± 0.92 | [1] |

| 8e | 6-Bromo, 2-Thio-(p-methyl)benzyl | MCF-7 (Breast) | 35.14 ± 6.87 | [1] |

| 19 | 6-(N-Boc glycine), 4-(3-bromo-anilino) | HepG2 (Liver) | 8.3 | [10] |

| 21 | 6-Bromo, 2-(pyridin-3-yl), 4-(hydrazinyl) | MDA-MB-231 (Breast) | More active than Lapatinib | [10] |

| Erlotinib | Reference Drug | MCF-7 (Breast) | 9.9 ± 0.14 | [1] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability.[8][11]

-

Cell Seeding: Cancer cells (e.g., MCF-7, SW480) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow attachment.[8]

-

Compound Treatment: Cells are treated with serial dilutions of the bromo-substituted quinazolinone derivatives (e.g., 0.1 to 100 µM) and a positive control (e.g., Doxorubicin, Erlotinib) for 48 hours.[1]

-

MTT Addition: MTT reagent (5 mg/mL in PBS) is added to each well (10 µL) and incubated for 4 hours at 37°C. Metabolically active cells reduce the yellow MTT to purple formazan crystals.[11]

-

Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO, 100 µL) is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.

Antimicrobial Activity

The rise of drug-resistant pathogens has spurred the search for new antimicrobial agents. Bromo-substituted quinazolinones have demonstrated significant potential, exhibiting activity against a range of bacteria and fungi.[5][12]

SAR Insights for Antimicrobial Activity:

-